1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde
Description
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a phenyl group at position 1, a 3,4,5-trimethoxyphenyl group at position 3, and a carbaldehyde moiety at position 2. Its structure combines aromatic and electron-donating methoxy substituents, making it a promising scaffold for medicinal chemistry. The compound has been utilized as a precursor for synthesizing chalcone derivatives with demonstrated anticancer activity .
Properties
IUPAC Name |
1-phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-13(10-17(24-2)19(16)25-3)18-14(12-22)11-21(20-18)15-7-5-4-6-8-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUDYTKDETUBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in cancer treatment, antimicrobial properties, and other pharmacological effects. The following sections provide a comprehensive overview of the compound's biological activity, including synthesis methods, case studies, and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate pyrazole derivatives with aldehydes or ketones. For example, microwave-assisted synthesis has been reported as an efficient method to produce pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 12.7 | Inhibition of topoisomerase activity |
| A549 (Lung) | 18.5 | Disruption of tubulin polymerization |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of critical enzymes involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Effects : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Assessment : Another study evaluated the compound's effectiveness against various bacterial strains and fungi. Results indicated that it exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives
To contextualize its properties, the compound is compared with analogs differing in substituents at positions 1 and 3 of the pyrazole ring. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Pharmacological Potential
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of acetophenone phenylhydrazones. This method is widely used for pyrazole-4-carbaldehyde derivatives due to its efficiency in introducing the aldehyde group at the 4-position of the pyrazole ring. Key steps include:
- Preparation of the phenylhydrazone intermediate from acetophenone and phenylhydrazine.
- Formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
Alternative routes may involve Claisen-Schmidt condensation for derivatives with extended conjugation, though this is less common for the specific trimethoxyphenyl-substituted analog .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization relies on a combination of:
- ¹H/¹³C NMR : To confirm the substitution pattern of the pyrazole ring and trimethoxyphenyl group. The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) of the aldehyde group is observed at ~1680–1700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : For unambiguous structural determination, especially to resolve stereochemical ambiguities in derivatives (e.g., isoxazolidine analogs) .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
X-ray diffraction studies using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example:
- In isoxazolidine derivatives, crystallography confirmed the cis/trans configurations of nitro and substituent groups, which NMR alone could not fully resolve .
- Hydrogen bonding and π-π stacking interactions between the trimethoxyphenyl group and adjacent rings can be quantified, aiding in understanding crystallinity and stability .
Validation tools like the IUCr CheckCIF ensure data reliability by flagging geometric outliers .
Advanced: How can computational methods predict the electronic and steric properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is used to:
- Calculate electrostatic potential maps, highlighting electron-rich regions (e.g., methoxy groups) for nucleophilic attack .
- Optimize molecular geometry to compare with crystallographic data, identifying deviations caused by crystal packing forces .
- Predict reactivity in nucleophilic addition reactions at the aldehyde group based on frontier molecular orbital (FMO) analysis .
Advanced: What strategies address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. NCI/ADR-RES) or tubulin polymerization protocols. Standardizing conditions (e.g., ATP concentration, incubation time) is critical .
- Structural Analogues : Subtle changes (e.g., replacing a methoxy group with chlorine) can drastically alter potency. Cross-referencing with SAR studies helps identify critical substituents .
- Solubility Factors : Poor solubility in aqueous media may lead to underestimated activity. Use of co-solvents (e.g., DMSO) at non-toxic concentrations is recommended .
Advanced: How can researchers optimize synthetic yields for stereoisomeric derivatives?
For isomers (e.g., cis/trans nitro groups in isoxazolidines):
- Reaction Temperature : Lower temperatures (0–5°C) favor kinetic control, often yielding one isomer predominantly (e.g., 73% yield for 3,4-cis-4,5-trans isomer) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereoselectivity .
- Catalytic Additives : Lewis acids like ZnCl₂ can direct regioselectivity during cycloaddition steps .
Advanced: What in vitro assays evaluate its potential as a tubulin polymerization inhibitor?
- Tubulin Polymerization Assay : Monitor absorbance at 340 nm to quantify microtubule assembly rates. IC₅₀ values are compared to reference inhibitors (e.g., colchicine) .
- Cell Cycle Analysis : Flow cytometry detects G2/M arrest in treated cancer cells (e.g., HeLa), confirming mitotic disruption .
- Resistance Profiling : Test against P-glycoprotein-overexpressing lines (e.g., NCI/ADR-RES) to assess efficacy in multidrug-resistant cancers .
Advanced: How do researchers validate crystallographic data for novel derivatives?
- R-Factor Analysis : A final R < 0.05 indicates high-quality refinement. SHELXL’s twin refinement tools are used for twinned crystals .
- ADDSYM Checks : Detect missed symmetry elements that could lead to incorrect space group assignments .
- Hydrogen Bonding Networks : Validate intermolecular interactions against geometric criteria (e.g., D–H···A angles > 120°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
